3-Benciloxi-2,2-dimetilpropanal

Descripción general

Descripción

3-Benzyloxy-2,2-dimethylpropanal is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of beta-glucosides and alpha-mannosides involves esters that are structurally related to 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis of compounds with marine, spicy-vanillic odor profiles involves chemical structures that may share functional groups with 3-benzyloxy-2,2-dimethylpropanal .

Synthesis Analysis

The synthesis of related compounds often involves selective esterification of benzylic alcohols under Mitsunobu conditions, which could be applicable to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . The neighboring group participation and hydrogenolysis are also key steps in the synthesis of certain esters, which may be relevant to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . Moreover, the synthesis of olfactory compounds from related structures suggests that 3-benzyloxy-2,2-dimethylpropanal could potentially be synthesized through similar methods, such as isomerization and Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-benzyloxy-2,2-dimethylpropanal has been characterized using various techniques such as X-ray diffraction analysis, which provides information on the crystal system and space group . The molecular-electronic structure and kinetic investigation of sterically hindered isomeric forms of related compounds have been performed using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These methods could be used to analyze the molecular structure of 3-benzyloxy-2,2-dimethylpropanal.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed dehydration and base-promoted elimination to yield specific products . The synthesis of benzoxazasilole derivatives involves reactions with dimethyl-dichlorosilane, which could be relevant to the reactivity of 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis and characterization of antipyrine derivatives provide insights into the types of intermolecular interactions, such as hydrogen bonds and (\pi)-interactions, that could also occur in 3-benzyloxy-2,2-dimethylpropanal .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-benzyloxy-2,2-dimethylpropanal can be inferred from the properties of the compounds discussed in the papers. For example, the crystal and molecular structure studies provide information on the density and molecular parameters, which are important physical properties . The olfactory properties of synthesized compounds give insights into the potential sensory characteristics of 3-benzyloxy-2,2-dimethylpropanal . The kinetic investigations and DFT calculations of antipyrine derivatives offer a deeper understanding of the reactivity and stability of the compound .

Aplicaciones Científicas De Investigación

Investigación en Ciencias de la Vida

3-Benciloxi-2,2-dimetilpropanal: se utiliza en la investigación en ciencias de la vida para diversos fines, incluido el estudio de procesos bioquímicos y técnicas de biología molecular. Sirve como un reactivo especializado en la síntesis de moléculas complejas, que se pueden utilizar para sondear las vías biológicas o como parte de compuestos terapéuticos .

Química Analítica

En química analítica, este compuesto encuentra su aplicación como material estándar o de referencia durante el análisis cromatográfico. Ayuda a calibrar instrumentos como HPLC y GC-MS, asegurando una medición precisa de sustancias químicas dentro de muestras biológicas .

Producción Biofarmacéutica

El compuesto está involucrado en la producción de biofarmacéuticos. Su papel en la química orgánica sintética es crucial para construir marcos moleculares que a menudo se encuentran en las moléculas de fármacos. Esto incluye la síntesis de ingredientes farmacéuticos activos (API) e intermediarios necesarios para el desarrollo de medicamentos .

Entornos Controlados de Seguridad

This compound: también es significativo en el desarrollo de protocolos de seguridad dentro de entornos controlados. Sus propiedades fisicoquímicas, como el punto de ebullición y la solubilidad, son factores esenciales en el diseño de procesos de laboratorio e industriales seguros .

Soluciones de Sala Blanca

La aplicación de este compuesto se extiende a las soluciones de sala blanca donde se utiliza en la formulación de agentes de limpieza o disolventes. Estas soluciones especializadas están diseñadas para mantener los estrictos estándares de limpieza que se requieren en entornos como la fabricación de semiconductores o los biolaboratorios .

Ciencia Avanzada de las Baterías

En el campo de la ciencia avanzada de las baterías, This compound se puede utilizar en la síntesis de componentes de electrolitos o como parte de los disolventes orgánicos que componen la solución electrolítica en las baterías. Su estabilidad y reactividad se pueden adaptar para mejorar el rendimiento y la longevidad de la batería .

Propiedades

IUPAC Name |

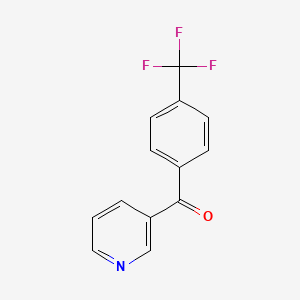

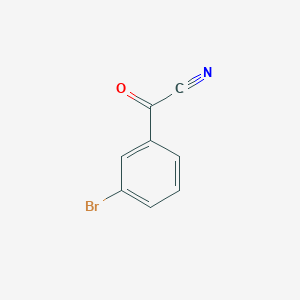

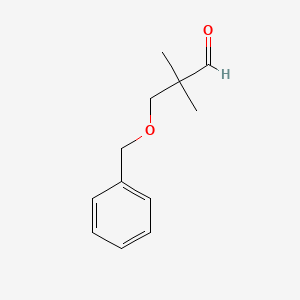

2,2-dimethyl-3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKRNECSGGPIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473095 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38216-93-2 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.